molecular formula C13H14F2O4 B7994887 Ethyl 3,5-difluoro-2-n-propoxybenzoylformate

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate

Cat. No.: B7994887
M. Wt: 272.24 g/mol
InChI Key: VHNLHZMFLALRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is a chemical compound with the molecular formula C13H14F2O4 and a molecular weight of 272.24 g/mol . It is known for its unique structure, which includes both fluorine and propoxy groups attached to a benzoylformate core. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-difluoro-2-n-propoxybenzoylformate typically involves the reaction of 3,5-difluoro-2-n-propoxybenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3,5-difluoro-2-n-propoxybenzoylformate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-difluoro-2-methoxybenzoylformate
  • Ethyl 3,5-difluoro-2-ethoxybenzoylformate
  • Ethyl 3,5-difluoro-2-butoxybenzoylformate

Uniqueness

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-3-5-19-12-9(6-8(14)7-10(12)15)11(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLHZMFLALRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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